4-Chloro-6-(methylamino)nicotinaldehyde
Description
Contextualization of Substituted Pyridine-Carbaldehyde Scaffolds in Organic Synthesis
Substituted pyridine-carbaldehydes, which feature an aldehyde group attached to a pyridine (B92270) ring, are a particularly important subclass of pyridine derivatives. The aldehyde functional group is highly reactive and serves as a versatile handle for a multitude of chemical transformations. beilstein-journals.org This reactivity makes these scaffolds valuable starting points for constructing more complex molecular architectures. nih.gov
In organic synthesis, these scaffolds participate in a wide range of reactions, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. beilstein-journals.org The presence of other substituents on the pyridine ring, such as halogens or amino groups, further modulates the reactivity of the aldehyde and the ring itself, offering chemists a powerful toolkit for molecular design. researchgate.net The pyridine framework is a key component in more than 7,000 drug molecules, highlighting its importance in medicinal chemistry. googleapis.com
Significance of Functionalized Nicotinaldehydes as Versatile Chemical Building Blocks
Nicotinaldehyde, or pyridine-3-carbaldehyde, and its functionalized derivatives are crucial intermediates, often referred to as chemical building blocks, in the synthesis of agrochemicals and pharmaceuticals. google.comscbt.com The term "building block" refers to a functionalized organic molecule that serves as a component for the modular, bottom-up assembly of more complex structures. nih.gov
The utility of functionalized nicotinaldehydes lies in their pre-installed chemical features. For instance, a chloro-substituent can act as a leaving group in nucleophilic aromatic substitution reactions, while an amino group can be acylated or used to form heterocyclic rings. The aldehyde itself is a key reactive site. beilstein-journals.org This multi-functionality allows for the efficient and often regioselective construction of target molecules, which is a primary goal in modern synthetic chemistry. Their application as intermediates is critical in the multi-step synthesis of many active pharmaceutical ingredients (APIs). nbinno.com
Overview of Research Trajectories for 4-Chloro-6-(methylamino)nicotinaldehyde
The compound this compound has emerged as a key intermediate in the synthesis of highly specific therapeutic agents, particularly kinase inhibitors. googleapis.com Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. acs.org
Research involving this compound is primarily directed towards its use in constructing fused heterocyclic systems that form the core of these inhibitors. A notable application is in the synthesis of Fibroblast Growth Factor Receptor 4 (FGFR-4) inhibitors, which are being investigated for the treatment of various cancers, including hepatocellular carcinoma. googleapis.com
The synthesis of this specific nicotinaldehyde derivative has been detailed in the patent literature, underscoring its industrial relevance. The process involves a multi-step sequence starting from a dichlorinated pyridine precursor, followed by selective amination and subsequent conversion of other functional groups to yield the target aldehyde. googleapis.com This strategic synthesis provides a crucial building block, primed for reaction with other synthons to assemble the final, complex drug molecule.
The table below outlines the key steps in a documented synthesis of this compound, highlighting its creation as a specific, high-value intermediate. googleapis.com
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | Ethyl 4,6-dichloronicotinate | Methylamine (B109427) hydrochloride, Diisopropylethylamine | Ethyl 6-chloro-4-(methylamino)nicotinate | Selective nucleophilic substitution of the chlorine at the 4-position. |
| 2 | Ethyl 6-chloro-4-(methylamino)nicotinate | Lithium borohydride (B1222165) | (6-chloro-4-(methylamino)pyridin-3-yl)methanol | Reduction of the ester to a primary alcohol. |
| 3 | (6-chloro-4-(methylamino)pyridin-3-yl)methanol | Manganese dioxide (MnO₂) | This compound | Oxidation of the alcohol to the target aldehyde. |
This synthetic trajectory demonstrates the deliberate and strategic creation of a molecule designed for a specific purpose in a larger synthetic scheme. The research focus is therefore not on the compound's intrinsic properties, but on its role as a critical precursor to pharmacologically active agents, solidifying its importance in the field of medicinal chemistry. googleapis.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-6-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7-2-6(8)5(4-11)3-10-7/h2-4H,1H3,(H,9,10) |
InChI Key |
CUJHWYJULIKKJN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=C1)Cl)C=O |
Origin of Product |
United States |
Advanced Studies on Chemical Reactivity and Derivatization of 4 Chloro 6 Methylamino Nicotinaldehyde
Analysis of Electrophilic and Nucleophilic Sites within the Nicotinaldehyde Core
The reactivity of 4-Chloro-6-(methylamino)nicotinaldehyde is governed by the distribution of electron density across its molecular framework, creating distinct centers for electrophilic and nucleophilic attack.
Electrophilic Sites : These are electron-deficient areas susceptible to attack by nucleophiles. masterorganicchemistry.com The most prominent electrophilic site is the carbonyl carbon of the aldehyde group. vaia.comyoutube.com The significant electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbon atom partially positive and thus highly reactive towards nucleophiles. youtube.com Another important electrophilic center is the carbon atom at position 4 of the pyridine (B92270) ring, which is bonded to the chlorine atom. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group enhances the susceptibility of this position to nucleophilic aromatic substitution. youtube.com
Nucleophilic Sites : These are electron-rich centers capable of donating an electron pair to form a new covalent bond. masterorganicchemistry.com The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it a primary nucleophilic site. The carbonyl oxygen, with its lone pairs, can also act as a nucleophile or a Lewis base. vaia.com Additionally, the nitrogen atom within the pyridine ring has a lone pair of electrons and can be considered a nucleophilic center.
Transformations Involving the Aldehyde Moiety
The aldehyde functional group is a cornerstone of the molecule's reactivity, serving as a gateway to various derivatives through oxidation, reduction, and condensation reactions.
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-chloro-6-(methylamino)nicotinic acid. This transformation is a fundamental reaction in organic synthesis. Various established methods can achieve this conversion with high efficiency. For instance, reagents such as pyridinium (B92312) chlorochromate (PCC) in conjunction with periodic acid (H₅IO₆) provide a facile route to quantitatively prepare carboxylic acids from aldehydes. organic-chemistry.orgresearchgate.net Other mild and effective protocols utilize Oxone as the sole oxidant, offering an alternative to traditional metal-mediated oxidations. organic-chemistry.org Aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) also presents a transition-metal-free method for this conversion. organic-chemistry.org
| Reaction Type | Starting Functional Group | Product Functional Group | Example Reagents |
|---|---|---|---|
| Oxidation | Aldehyde (-CHO) | Carboxylic Acid (-COOH) | PCC/H₅IO₆; Oxone; NHPI/O₂ |
The aldehyde group can be selectively reduced to a primary alcohol, yielding [6-Chloro-4-(methylamino)pyridin-3-yl]methanol. This conversion is a common strategy in synthetic chemistry to introduce a hydroxymethyl group. A documented method for this specific transformation involves the use of lithium borohydride (B1222165) (LiBH₄) as the reducing agent in a solvent mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) at elevated temperatures. googleapis.com This process affords the desired alcohol derivative, which can serve as a precursor for further synthetic modifications. googleapis.com
| Reaction Type | Starting Functional Group | Product Functional Group | Specific Reagents |
|---|---|---|---|
| Reduction | Aldehyde (-CHO) | Primary Alcohol (-CH₂OH) | Lithium borohydride (LiBH₄) in THF/Methanol |
The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime candidate for condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine contains a carbon-nitrogen double bond and is a versatile intermediate for synthesizing more complex molecules. The aldehyde group in various nicotinaldehyde derivatives is known to participate in such condensation reactions, highlighting its utility in constructing larger molecular frameworks. cymitquimica.comresearchgate.net
Reactions of the Chloro Substituent for Diversification
The chlorine atom at the 4-position of the pyridine ring is a key handle for molecular diversification through substitution reactions.
Aryl halides, particularly those on electron-deficient heterocyclic rings, are susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org In this compound, the chloro group can be displaced by a variety of nucleophiles. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org In this molecule, the ring nitrogen and the para-aldehyde group act as activating, electron-withdrawing features that stabilize the intermediate, thereby promoting the substitution reaction at the C-4 position. youtube.com This pathway is extensively used in medicinal chemistry to introduce diverse amine functionalities onto heterocyclic scaffolds, such as quinazolines, by reacting chloro-substituted precursors with various primary or secondary amines. mdpi.comnih.gov A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro substituent, leading to a diverse array of derivatives.
| Reaction Type | Reactive Site | Leaving Group | Potential Nucleophiles |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SₙAr) | C4-Position | Chloro (-Cl) | Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻) |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov These methods have been extensively applied to derivatives of nicotinaldehyde to synthesize more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net While specific studies on this compound are not detailed in the provided results, the Suzuki-Miyaura coupling is widely used for similar pyridine-based biaryl derivatives. nih.gov The reaction typically involves the use of arylboronic acids and halogenated heterocycles to create complex structures. nih.gov For instance, a general approach involves reacting a bromo-nicotinaldehyde with various aryl boronic acids using a Pd(PPh₃)₄ catalyst. nih.gov The efficiency of this method often results in good to excellent yields of the desired biphenyl (B1667301) motifs. nih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgacsgcipr.org It involves the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This method has revolutionized the synthesis of aryl amines by offering a milder and more versatile alternative to traditional methods. wikipedia.org The development of various generations of catalyst systems, including those with bulky electron-rich phosphine (B1218219) ligands, has expanded the scope of this reaction to include a wide array of amines and aryl coupling partners. acsgcipr.orgyoutube.com
| Reaction | Description | Key Components | Typical Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds. nih.gov | Aryl/vinyl boronic acid, aryl/vinyl halide, Palladium catalyst, Base. nih.gov | Synthesis of biaryls and conjugated systems. nih.gov |
| Buchwald-Hartwig Amination | Forms carbon-nitrogen bonds. wikipedia.org | Aryl halide/triflate, Amine, Palladium catalyst, Base, Phosphine ligand. wikipedia.orgacsgcipr.org | Synthesis of aryl amines. wikipedia.org |
Modifications and Reactivity of the Methylamino Group
The methylamino group at the 4-position of the pyridine ring in this compound introduces basicity and potential for hydrogen-bonding. Its presence influences the electronic properties of the molecule and can be a site for further chemical modifications. The reactivity of this group can be harnessed to introduce diverse functionalities, thereby expanding the molecular complexity and potential applications of the resulting compounds.
Multi-Step Synthesis of Structurally Complex Heterocyclic Systems
The unique combination of reactive sites in this compound makes it an ideal starting material for the multi-step synthesis of various complex heterocyclic systems.
Naphthyridines, which are diazanaphthalenes, and their derivatives are significant in medicinal chemistry. mdpi.comnih.gov
1,6-Naphthyridin-2(1H)-ones: The synthesis of this scaffold can be achieved from preformed pyridine rings. mdpi.comnih.gov For example, a 4-aminonicotinaldehyde (B1271976) can undergo condensation with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695) to form the 1,6-naphthyridin-2(1H)-one structure. nih.gov Alternatively, starting from a 4-chloropyridine (B1293800) derivative, reaction with an amine followed by condensation can also yield the desired naphthyridinone. mdpi.comnih.gov
1,6-Naphthyridin-4(1H)-ones: A mild and direct synthetic route to fused polycyclic 1,6-naphthyridin-4-amines involves an acid-mediated intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles. rsc.org
Quinazoline Derivatives: The 4-aminoquinazoline scaffold is considered a privileged structure in medicinal chemistry. mdpi.com The synthesis often involves the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors, where the chlorine at the 4-position is preferentially replaced by an amine. mdpi.comnih.gov
Quinoline (B57606) Derivatives: Various synthetic routes exist for quinoline derivatives. nih.govorganic-chemistry.org One common method is the Doebner-von Miller reaction, which can be used to synthesize quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov The reactivity of chloroquinolines allows for nucleophilic substitution reactions to introduce various functional groups. mdpi.com
Thienonaphthyridinone systems: An efficient method for constructing thieno[2,3-b] nih.govnaphthyridin-4(9H)-one derivatives involves a palladium-catalyzed cyclization reaction between 2-(methylamino)nicotinaldehyde (B1351551) and 3-bromo-2-chlorothiophene. researchgate.net This strategy provides access to a variety of potentially biologically active hybrid scaffolds. researchgate.net
| Heterocyclic System | Synthetic Approach | Key Reagents/Intermediates |
|---|---|---|
| 1,6-Naphthyridin-2(1H)-ones | Condensation from 4-aminonicotinaldehyde. nih.gov | Malonamide, Piperidine, Ethanol. nih.gov |
| Quinazolines | Nucleophilic aromatic substitution on dichloroquinazoline. mdpi.com | 2,4-dichloroquinazoline, Amines. mdpi.com |
| Quinolines | Nucleophilic substitution on chloroquinolines. mdpi.com | 4-chloroquinolines, Various nucleophiles. mdpi.com |
| Thienonaphthyridinones | Palladium-catalyzed cyclization. researchgate.net | 2-(methylamino)nicotinaldehyde, 3-bromo-2-chlorothiophene. researchgate.net |
Oxidative cross-dehydrogenative coupling (CDC) is a powerful strategy for forming C-C bonds directly from two C-H bonds, often utilizing a metal catalyst and an oxidant. This approach has been developed for various applications, including the functionalization of heterocyclic compounds. While specific examples utilizing this compound were not found, the general principle involves the coupling of azaarenes with alkanes or other C-H bond-containing molecules. researchgate.net Recent advancements have focused on developing metal- and oxidant-free conditions, using visible light and photoredox catalysis to achieve these transformations. researchgate.net
Mechanistic Investigations and Elucidation of Reaction Pathways for 4 Chloro 6 Methylamino Nicotinaldehyde
Detailed Examination of Reaction Mechanisms for Synthetic Transformations
The synthesis of 4-Chloro-6-(methylamino)nicotinaldehyde is a multi-step process, commencing from ethyl 4,6-dichloronicotinate. Each transformation involves distinct reaction mechanisms that are crucial for understanding the formation of the target compound.
Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The initial step in the synthesis involves the reaction of ethyl 4,6-dichloronicotinate with methylamine (B109427). This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine (B92270) ring, being electron-deficient, is susceptible to attack by nucleophiles, a reactivity that is enhanced by the presence of two electron-withdrawing chlorine atoms.
The mechanism proceeds via an addition-elimination pathway. The methylamine (CH₃NH₂) nucleophile preferentially attacks the carbon at the 4-position of the pyridine ring. This regioselectivity is governed by the electronic effects of the substituents. The nitrogen atom in the pyridine ring and the ester group exert electron-withdrawing effects, making the C4 position more electrophilic and thus more susceptible to nucleophilic attack compared to the C6 position. The attack forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding ethyl 4-chloro-6-(methylamino)nicotinate.
Step 2: Reduction of the Ester Functional Group
The second step involves the reduction of the ester group in ethyl 4-chloro-6-(methylamino)nicotinate to a primary alcohol. This is typically achieved using a reducing agent such as lithium borohydride (B1222165) (LiBH₄).
The mechanism for this reduction begins with the donation of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The ethoxy group (-OEt) is then eliminated, and a second hydride ion attacks the resulting aldehyde to form an alkoxide intermediate. Finally, an aqueous workup protonates the alkoxide to yield the primary alcohol, (6-chloro-4-(methylamino)pyridin-3-yl)methanol.
Step 3: Oxidation of the Primary Alcohol to an Aldehyde
The final step is the oxidation of (6-chloro-4-(methylamino)pyridin-3-yl)methanol to the target aldehyde, this compound. A mild oxidizing agent like manganese dioxide (MnO₂) is employed for this selective oxidation of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid.
The mechanism of oxidation with MnO₂ is heterogeneous and is believed to occur on the surface of the manganese dioxide particles. acsgcipr.org While the exact mechanism is not fully elucidated, it is thought to proceed via a radical pathway. acsgcipr.org The alcohol adsorbs onto the surface of the MnO₂, followed by a homolytic cleavage of a C-H bond and an O-H bond, facilitated by the manganese species, leading to the formation of the aldehyde and reduced manganese species.
The following table summarizes the synthetic transformations for this compound.
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|---|
| 1 | Ethyl 4,6-dichloronicotinate | Methylamine (CH₃NH₂), Diisopropylethylamine | Ethyl 4-chloro-6-(methylamino)nicotinate | Nucleophilic Aromatic Substitution (SNAr) |
| 2 | Ethyl 4-chloro-6-(methylamino)nicotinate | Lithium borohydride (LiBH₄) | (6-chloro-4-(methylamino)pyridin-3-yl)methanol | Reduction |
Role of Catalysis (e.g., Palladium-based catalysts) in Facilitating Reactions
While the synthesis of this compound itself does not typically employ palladium catalysis, the resulting molecule is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The presence of a chlorine atom on the pyridine ring provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, generally proceed through a common catalytic cycle. libretexts.orglibretexts.org This cycle involves three key steps:
Oxidative Addition : The active palladium(0) catalyst inserts into the carbon-chlorine bond of this compound. This step forms a palladium(II) intermediate. The efficiency of this step can be influenced by the choice of ligands on the palladium catalyst.
Transmetalation (for Suzuki, etc.) or Olefin Insertion (for Heck) : In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium(II) complex. In a Heck reaction, an alkene inserts into the palladium-carbon bond.
Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new bond in the product and regenerating the palladium(0) catalyst. libretexts.org
The use of palladium-based catalysts allows for the derivatization of this compound at the C6 position, enabling the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, while a Buchwald-Hartwig amination could introduce a different amino moiety.
The table below illustrates potential palladium-catalyzed reactions with this compound.
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | C-C | Biaryl compounds |
| Heck Coupling | Alkene | C-C | Styrenyl derivatives |
| Sonogashira Coupling | Terminal alkyne | C-C | Aryl alkynes |
| Buchwald-Hartwig Amination | Amine | C-N | Diaminopyridines |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chloro 6 Methylamino Nicotinaldehyde and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of organic molecules in solution. weebly.comomicsonline.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms. weebly.com For 4-Chloro-6-(methylamino)nicotinaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring will appear as singlets due to their isolation from neighboring protons. The aldehyde proton will be significantly downfield-shifted, a characteristic feature of protons attached to a carbonyl carbon. The methylamino group will present two signals: a broad singlet for the N-H proton, which can exchange with solvent, and a singlet or doublet for the methyl group, potentially showing coupling to the N-H proton.
The ¹³C NMR spectrum will complement the ¹H data, showing signals for each unique carbon atom. The aldehyde carbonyl carbon is expected to have the most downfield chemical shift. The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the electron-withdrawing chloro and aldehyde groups and the electron-donating methylamino group. The methyl carbon of the amino group will appear in the aliphatic region at the upfield end of the spectrum. organicchemistrydata.orgoregonstate.edu
2D NMR Spectroscopy: To confirm the structural assignments, 2D NMR experiments are employed. weebly.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, it would primarily confirm the absence of coupling between the aromatic protons. omicsonline.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the aldehyde proton to the C3 and C4 carbons of the pyridine ring, confirming its position. omicsonline.org
Predicted NMR Data for this compound: Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted chemical shifts (δ) are in ppm relative to TMS in a standard solvent like CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CHO (Aldehyde) | 9.8 - 10.2 | s (singlet) | 1H |
| H-5 (Aromatic) | 8.0 - 8.3 | s (singlet) | 1H |
| H-2 (Aromatic) | 6.4 - 6.7 | s (singlet) | 1H |
| NH (Amine) | 5.0 - 5.5 | br s (broad singlet) | 1H |
| CH₃ (Methyl) | 2.9 - 3.2 | d (doublet) or s (singlet) | 3H |
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 195 |
| C-6 | 160 - 165 |
| C-4 | 150 - 155 |
| C-5 | 140 - 145 |
| C-3 | 115 - 120 |
| C-2 | 105 - 110 |
| CH₃ | 25 - 30 |
High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. researchgate.net This technique provides a high degree of confidence in the identity of a newly synthesized molecule.
For this compound (C₈H₈ClN₂O), HRMS can measure the mass of the molecular ion with high accuracy (typically to within 5 ppm). This allows for differentiation from other compounds that might have the same nominal mass but a different elemental composition. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two molecular ion peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of about 3:1, which is a definitive signature for a monochlorinated compound. libretexts.org
Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecular ion. nih.gov This provides further structural confirmation by identifying characteristic neutral losses and fragment ions. Common fragmentation patterns for this molecule would likely involve the loss of the aldehyde group (loss of CHO, 29 Da), the methyl group (loss of CH₃, 15 Da), or the chlorine atom (loss of Cl, 35/37 Da). libretexts.orgresearchgate.net
Table 2: Predicted HRMS Data and Major Fragment Ions
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | C₈H₈³⁵ClN₂O | 183.0325 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | C₈H₈³⁷ClN₂O | 185.0296 | Molecular ion with ³⁷Cl |
| Predicted m/z | Possible Fragment | Description |
|---|---|---|
| 168 | [M-CH₃]⁺ | Loss of a methyl radical |
| 154 | [M-CHO]⁺ | Loss of the formyl radical |
| 148 | [M-Cl]⁺ | Loss of a chlorine radical |
Application of Chromatographic Techniques (e.g., HPLC, UPLC, LCMS) for Purity Assessment and Identity Confirmation
Chromatographic techniques are fundamental for separating components in a mixture and are therefore the primary methods for assessing the purity of chemical compounds. resolvemass.ca High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used to quantify the main compound and detect any impurities. researchgate.net
A reversed-phase HPLC method is typically suitable for analyzing moderately polar compounds like this compound. sielc.comhelixchrom.com In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the compound absorbs strongly.
Combining liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful analytical tool. pacificbiolabs.comnih.govresearchgate.net As the separated components elute from the chromatography column, they are introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak, verifying its identity, while also providing molecular weight information for any detected impurities, which is the first step in their structural identification. fishersci.comnih.gov
Table 3: Typical HPLC/UPLC Analytical Conditions
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5-10 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uniroma1.it Each functional group has a characteristic absorption frequency range.
For this compound, the IR spectrum would be expected to show several key absorption bands. A strong, sharp peak corresponding to the aldehyde C=O stretch is a primary diagnostic feature. Other important absorptions would include the N-H stretch of the secondary amine, C-H stretches for the aromatic ring and the methyl group, and C=C/C=N stretching vibrations within the pyridine ring. researchgate.netrsc.orglibretexts.org The presence of these characteristic bands provides strong evidence for the compound's structure. ucla.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. pharmatutor.orghnue.edu.vn Molecules with conjugated systems, known as chromophores, absorb light in the UV or visible range, promoting electrons from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org
The structure of this compound contains a substituted pyridine ring, which is a conjugated system. This system is extended by the presence of an electron-donating methylamino group and an electron-withdrawing aldehyde group. This extended conjugation is expected to result in strong absorption in the near-UV region. The spectrum would likely be characterized by intense π → π* transitions and weaker, lower-energy n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. pharmatutor.orgyoutube.com The position of the maximum absorbance (λmax) is sensitive to the solvent polarity.
Table 4: Predicted Spectroscopic Data (IR and UV-Vis)
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3400 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2900 - 2980 | C-H Stretch | Aliphatic (CH₃) |
| 2720, 2820 | C-H Stretch | Aldehyde |
| 1680 - 1705 | C=O Stretch | Aromatic Aldehyde |
| 1580 - 1620 | C=C / C=N Stretch | Pyridine Ring |
| 1000 - 1100 | C-Cl Stretch | Aryl Chloride |
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| 250 - 280 | π → π | Substituted Pyridine Ring |
| 320 - 360 | n → π | C=O and Ring Nitrogen |
Computational Chemistry and Theoretical Studies of 4 Chloro 6 Methylamino Nicotinaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 4-Chloro-6-(methylamino)nicotinaldehyde. These calculations can determine the molecule's ground-state geometry, electron distribution, and molecular orbital energies.
Key areas of investigation include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For similar aromatic compounds, these orbitals are often delocalized across the ring systems. scienceopen.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps are invaluable for identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). In this compound, negative potential would be expected around the nitrogen and oxygen atoms, while positive regions would be located near the hydrogen atoms. scienceopen.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer between donor and acceptor orbitals. This analysis helps to rationalize the stability of different molecular conformations.
Table 1: Illustrative Quantum Chemical Properties Calculated for a Heterocyclic Aldehyde
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -2.4 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.1 eV | Relates to chemical stability and reactivity scienceopen.com |
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and dynamics. rsc.org By simulating the motions of atoms and bonds over time, MD can explore the potential energy surface of this compound.
MD simulations can reveal:
Stable Conformers: The molecule's rotational degrees of freedom, particularly around the C-C bond connecting the aldehyde group and the C-N bond of the methylamino group, allow for multiple conformations. MD simulations can identify the most energetically favorable conformers and the energy barriers between them. rsc.org
Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how the solvent influences the conformational preferences and dynamic behavior of the molecule.
Vibrational Modes: The simulations can also provide information about the vibrational dynamics of the molecule, which can be correlated with experimental spectroscopic data.
The results of MD simulations are crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, including biological targets. rsc.org
Prediction of Chemical Reactivity and Reaction Pathway Energetics
Theoretical methods are instrumental in predicting the chemical reactivity of this compound and elucidating the mechanisms of its reactions. The aldehyde group is a key reactive site, capable of undergoing oxidation to a carboxylic acid or reduction to an alcohol. Additionally, the chlorine atom on the pyridine (B92270) ring can be a site for nucleophilic substitution.
Computational studies can:
Calculate Activation Energies: By mapping the potential energy surface of a reaction, quantum chemical calculations can determine the transition state structures and activation energies. This information helps predict the feasibility and rate of reactions like oxidation, reduction, or substitution.
Evaluate Reaction Mechanisms: Theoretical calculations can compare different possible reaction pathways to determine the most likely mechanism. For instance, the energetics of a nucleophilic aromatic substitution reaction at the chloro-position could be modeled to understand its favorability.
Fukui Functions: These reactivity descriptors, derived from conceptual DFT, can identify the most electrophilic and nucleophilic sites within the molecule, offering a more quantitative prediction of local reactivity. chemrxiv.org
In Silico Modeling of Molecular Interactions with Biological Macromolecules
Molecular docking is a prominent in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. mdpi.com For this compound and its derivatives, which may possess pharmacological properties, docking studies are essential for identifying potential biological targets and understanding their mechanism of action.
The process involves:
Target Selection: A protein of interest (e.g., an enzyme or receptor) is chosen, and its three-dimensional structure is obtained, often from a repository like the Protein Data Bank (PDB).
Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the active site of the target protein.
Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. orientjchem.org
Studies on similar pyridine and pyrimidine (B1678525) derivatives have successfully used molecular docking to predict interactions with targets like kinases or DNA, providing a rationale for their observed biological activities. orientjchem.orgnih.gov
Table 2: Representative Molecular Docking Results for a Ligand in a Kinase Active Site
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | A lower value suggests stronger binding affinity |
| Key Interacting Residues | LEU 83, LYS 20, ASP 145 | Amino acids forming hydrogen bonds or hydrophobic contacts |
Development of Structure-Property Relationship (SPR) Models
Structure-Property Relationship (SPR) or Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.net For a class of compounds including this compound, an SPR model could be developed to predict properties for newly designed analogues.
Developing an SPR model involves:
Dataset Creation: A series of related compounds with known experimental property values (e.g., melting point, solubility, or biological activity) is compiled.
Descriptor Calculation: A large number of numerical descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the series.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property of interest.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
Such models can accelerate the discovery process by allowing researchers to predict the properties of virtual compounds before committing to their synthesis and testing.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, which serves as a valuable tool for interpreting and validating experimental data. For this compound, theoretical calculations can provide computed spectra that can be compared with experimental FT-IR, Raman, and NMR data.
Vibrational Frequencies: DFT calculations can compute the vibrational frequencies and intensities of a molecule. chemrxiv.org The resulting theoretical infrared and Raman spectra can aid in the assignment of experimental vibrational bands to specific functional groups and vibrational modes (e.g., C=O stretch of the aldehyde, N-H bend of the methylamino group).
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Comparing computed shifts with experimental data can confirm the molecular structure and help in the assignment of complex spectra.
These theoretical predictions are powerful for confirming the identity and structural features of a synthesized compound and for understanding how its electronic structure influences its spectroscopic properties. nih.gov
Pre Clinical Biological Activity and Mechanistic Exploration of 4 Chloro 6 Methylamino Nicotinaldehyde Derivatives
Modulation of Biological Targets (e.g., enzymes, receptors) by Scaffold Derivatives
Derivatives of the closely related isomer, 6-chloro-4-(methylamino)nicotinaldehyde (B1359715), have shown potential in interacting with various biological targets, suggesting a basis for their observed biological activities. While comprehensive studies on the direct enzymatic or receptor modulation by 4-chloro-6-(methylamino)nicotinaldehyde derivatives are not extensively detailed in publicly available literature, the activity of analogous compounds provides insight into their potential mechanisms.
The biological action of these derivatives is thought to be mediated through interactions with specific enzymes or receptors. The presence of the aldehyde group is significant as it can form covalent bonds with nucleophilic sites on proteins, potentially leading to an alteration of their function.
Research into derivatives of the isomeric 6-chloro-4-(methylamino)nicotinaldehyde has indicated potential pharmacological properties, including antimicrobial and antileukemic effects. Certain derivatives have demonstrated significant cytotoxicity against leukemia cell lines, pointing to a potential for therapeutic applications in oncology.
The antimicrobial activity of these related compounds has been quantified, with moderate activity observed against Mycobacterium tuberculosis and Staphylococcus aureus.
Table 1: Antimicrobial Activity of 6-Chloro-4-(methylamino)nicotinaldehyde Derivatives
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | Moderate | 50 |
| Staphylococcus aureus | Moderate | 30 |
| Escherichia coli | Weak | >100 |
Data sourced from research on 6-chloro-4-(methylamino)nicotinaldehyde derivatives.
Structure-Activity Relationship (SAR) Studies for Modulating Biological Interactions
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For derivatives of chloro-methylamino-nicotinaldehyde, modifications at key positions have been shown to significantly influence their biological activity.
In one study focusing on derivatives of the isomeric 6-chloro-4-(methylamino)nicotinaldehyde, modifications at the nitrogen atom were found to substantially enhance the antitubercular activity when compared to the parent compound. This highlights the importance of the methylamino group and its potential for further functionalization to improve potency and selectivity.
Molecular docking studies have been employed to predict the binding affinity of various derivatives to biological targets. These computational studies have provided insights into the mechanisms of action, with certain derivatives showing strong interactions with the active sites of enzymes implicated in disease pathways. The reactive aldehyde group is a key feature, allowing for a range of chemical transformations such as oxidation to carboxylic acids, reduction to alcohols, and substitution reactions with nucleophiles like amines or thiols. These transformations enable the creation of a diverse library of derivatives for further biological evaluation.
Investigation of Biochemical Pathway Interrogation by Related Compounds
While direct studies on the biochemical pathway interrogation by this compound are limited, research on related nicotinamide-derived pyridones offers a window into potential mechanisms. Nicotinamide (B372718) and its derivatives are precursors to the essential redox cofactor nicotinamide adenine (B156593) dinucleotide (NAD). mdpi.comnih.gov The catabolism of nicotinamide can lead to the formation of various pyridones, which are often considered markers of oxidative stress. nih.gov
The enzymatic and chemical processes that lead to the formation of ribosylated pyridones, which are known to be cytotoxic, have been identified. nih.gov For instance, 4-pyridone-3-carboxamide riboside (4PYR), a ribosylated pyridone, has been shown to induce autophagy in HepG3 cells at concentrations comparable to those found in the plasma of patients with acute kidney injury. nih.gov This suggests that derivatives of the nicotinaldehyde scaffold could potentially interfere with NAD metabolism and related signaling pathways.
Development of Novel Chemical Probes for Biological Systems
The development of chemical probes is a powerful strategy for studying biological systems. nih.gov These small molecules are designed to interact with a specific biological target and can be used to elucidate its function and role in disease. nih.gov The nicotinaldehyde scaffold, with its reactive aldehyde group, presents an attractive starting point for the design of such probes.
The aldehyde functionality can be utilized for covalent modification of target proteins, allowing for activity-based protein profiling to identify on- and off-targets within a cellular context. rsc.org Furthermore, the scaffold can be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to enable visualization and pull-down experiments. The development of such probes from this compound derivatives could provide valuable tools for chemical biology research.
Role of the Nicotinaldehyde Scaffold in Bioactive Compound Libraries
The nicotinaldehyde scaffold is a valuable component of bioactive compound libraries due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The pyridine (B92270) ring is a common motif in many natural products and FDA-approved drugs. mdpi.comnih.gov Nicotinonitrile, a related scaffold, is present in several marketed drugs, including bosutinib, milrinone, and neratinib. researchgate.netekb.eg
The versatility of the nicotinaldehyde scaffold allows for the generation of a wide range of analogs with diverse physicochemical properties. This structural diversity is a key attribute for screening libraries aimed at identifying novel therapeutic leads. mdpi.com The inclusion of compounds based on the this compound framework in such libraries could lead to the discovery of novel modulators of various biological targets.
Industrial and Applied Chemical Research Prospects of 4 Chloro 6 Methylamino Nicotinaldehyde
Utilization as a Key Chemical Building Block for Specialty Chemicals
4-Chloro-6-(methylamino)nicotinaldehyde serves as a crucial starting material in the synthesis of various specialty chemicals. Organic building blocks are fundamental components in the modular, bottom-up assembly of complex molecular architectures. sigmaaldrich.comsigmaaldrich.com The reactivity of the aldehyde group, combined with the electronic properties of the substituted pyridine (B92270) ring, allows for a diverse range of chemical transformations. This makes it a valuable precursor for creating novel compounds with specific functionalities for use in medicinal chemistry, materials science, and other advanced applications. sigmaaldrich.com
The aldehyde functional group can readily undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. These transformations open pathways to a multitude of derivative compounds. The presence of the chloro and methylamino groups on the pyridine ring further influences the reactivity and allows for additional modifications, such as nucleophilic substitution reactions.
Below is a table summarizing the potential classes of specialty chemicals that can be synthesized from this compound and their prospective applications.
| Specialty Chemical Class | Potential Synthetic Pathway from this compound | Potential Applications |
| Substituted Pyridine Carboxylic Acids | Oxidation of the aldehyde group | Pharmaceutical intermediates, building blocks for polymers and agrochemicals |
| Pyridyl Alcohols | Reduction of the aldehyde group | Precursors for esters and ethers with potential biological activity |
| Schiff Bases (Imines) | Condensation reaction with primary amines | Ligands in coordination chemistry, intermediates for bioactive compounds |
| Heterocyclic Compounds | Cyclization reactions involving the aldehyde and other functional groups | Core structures in pharmaceuticals and dyes |
| Aryl-Substituted Pyridines | Cross-coupling reactions (e.g., Suzuki, Stille) at the chloro position | Advanced materials, liquid crystals, and biologically active molecules |
Potential Applications in the Development of Agrochemicals
The pyridine ring is a well-established pharmacophore in a multitude of commercial agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net The specific substitution pattern of this compound suggests its potential as a precursor or intermediate in the synthesis of new agrochemical active ingredients. Nicotinaldehydes, in general, are recognized as useful reagents in the synthesis of agrochemicals. google.comnih.gov
Research into related structures, such as other substituted chloronicotinaldehydes and pyridine derivatives, has demonstrated significant biological activity. For instance, various pyridine-based compounds have been successfully commercialized as agrochemicals. nih.gov The derivatization of the aldehyde and the potential for modification at the chloro and methylamino positions provide a rich chemical space for the discovery of novel crop protection agents.
The following table outlines potential agrochemical applications based on the structural features of this compound and findings from related compounds.
| Potential Agrochemical Type | Rationale for Potential Application | Research Findings on Related Structures |
| Herbicides | The substituted pyridine core is present in several commercial herbicides. google.com | Derivatives of 4-amino-3-chloro-6-(substituted aryl)pyridine-2-carboxylic acid have shown herbicidal activity. google.com |
| Insecticides | The nicotinic acetylcholine (B1216132) receptor (nAChR) is a key target for many insecticides, and pyridine-based compounds can act as agonists. | Nicotinaldehyde is a known precursor for insecticides like 6-methyl-4-(pyridin-3-yl-methyleneamino)-4,5-dihydro1,2,4-triazin-3(2H)-one. google.comnih.gov |
| Fungicides | Pyridine derivatives have been shown to exhibit antifungal properties. | The synthesis of 1,4-dihydropyridinedicarboxylates from nicotinaldehydes has yielded compounds with potent anti-fungal activity. researchgate.net |
Process Development for Large-Scale Synthesis and Manufacturing
The viability of this compound as an industrial chemical building block is contingent upon the development of an efficient and scalable synthesis process. While specific large-scale manufacturing details for this exact isomer are not widely published, established methods for the synthesis of substituted chloronicotinaldehydes provide a strong foundation for process development.
One of the most promising methods for the synthesis of chloronicotinaldehydes is the Vilsmeier-Haack reaction. researchgate.netresearchgate.netdaneshyari.com This reaction involves the formylation of an appropriate enamide precursor. The choice of formylating reagent (e.g., POCl₃/DMF, diphosgene/DMF, or triphosgene (B27547)/DMF) can influence the selectivity and yield of the desired product. researchgate.netresearchgate.netdaneshyari.com The use of diphosgene or triphosgene in place of phosphorus oxychloride can offer milder reaction conditions and improved yields. researchgate.net
For a large-scale manufacturing process, several key factors would need to be optimized, including:
Starting Material Availability and Cost: The accessibility and price of the initial precursors are critical for economic viability.
Reaction Conditions: Optimization of temperature, pressure, reaction time, and solvent selection is necessary to maximize yield and minimize by-product formation.
Catalyst Selection and Efficiency: If a catalytic process is employed, the choice of catalyst, its loading, and potential for recycling are important considerations.
Work-up and Purification: The development of a straightforward and efficient purification protocol, such as crystallization or distillation, is essential for achieving the required product purity.
Safety and Environmental Impact: A thorough assessment of the hazards associated with the reagents and intermediates, as well as the environmental impact of the process, is crucial for sustainable manufacturing.
A potential synthetic route, based on the Vilsmeier-Haack reaction, is outlined in the table below.
| Step | Description | Key Parameters for Optimization |
| 1. Enamide Formation | Reaction of a suitable amine with a carbonyl compound to form the enamide precursor. | Stoichiometry of reactants, catalyst (if any), removal of water by-product. |
| 2. Vilsmeier-Haack Reaction | Formylation of the enamide using a Vilsmeier reagent (e.g., POCl₃/DMF). | Choice of Vilsmeier reagent, reaction temperature, and control of stoichiometry. |
| 3. Hydrolysis | Hydrolysis of the intermediate iminium salt to yield the final aldehyde product. | pH control, temperature, and quenching procedure. |
| 4. Purification | Isolation and purification of this compound. | Extraction, chromatography, crystallization, or distillation. |
Further process development and optimization will be necessary to translate this synthetic approach into a robust and economically feasible large-scale manufacturing process.
Future Research Directions and Emerging Challenges for 4 Chloro 6 Methylamino Nicotinaldehyde
Innovation in Atom-Economical and Stereoselective Synthetic Methodologies
Future synthetic efforts concerning 4-Chloro-6-(methylamino)nicotinaldehyde and its analogs will likely prioritize efficiency and sustainability. A significant challenge lies in developing synthetic routes that are both atom-economical and stereoselective, minimizing waste and maximizing the incorporation of starting materials into the final product. jocpr.com
One promising avenue is the advancement of one-pot multicomponent reactions (MCRs). nih.gov These reactions, which combine three or more reactants in a single step, are inherently atom-economical and can rapidly generate molecular complexity. rsc.org Research could focus on designing novel MCRs that utilize this compound as a key building block, potentially leading to the efficient synthesis of diverse heterocyclic libraries.
Furthermore, the development of stereoselective methodologies is crucial for accessing chiral derivatives, which often exhibit distinct biological activities. nih.gov The stereoselective synthesis of functionalized butadienes, for instance, highlights the importance of controlling spatial arrangements in molecules. ucla.edursc.org Future research could explore the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions involving the aldehyde or other reactive sites of the molecule. numberanalytics.com The enantioselective synthesis of chiral piperidines from pyridine (B92270) precursors underscores the potential for developing catalytic systems that can achieve high levels of stereocontrol in pyridine functionalization. nih.govacs.org
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of diversity. | Optimization of reaction conditions for multiple components, potential for side reactions. |
| Catalytic Stereoselective Synthesis | Access to enantiomerically pure compounds, potential for high catalytic turnover. | Development of suitable chiral catalysts, control of stereoselectivity at multiple centers. |
Exploration of Novel Derivatization Pathways for Enhanced Functional Diversity
The functional versatility of this compound can be significantly expanded through the exploration of novel derivatization pathways. The pyridine ring is a prime target for functionalization, and recent advances in C-H bond activation offer exciting possibilities. researchgate.net Direct C-H functionalization would allow for the introduction of new substituents onto the pyridine core without the need for pre-functionalized starting materials, representing a more efficient and sustainable approach. researchgate.net
Another emerging strategy involves the use of N-functionalized pyridinium (B92312) salts, which can enhance the reactivity and selectivity of subsequent reactions. nih.govacs.org This approach could be employed to activate the pyridine ring of this compound towards nucleophilic attack, enabling the introduction of a wide range of functional groups. The selective functionalization of pyridines via heterocyclic phosphonium (B103445) salts also presents a promising route for derivatization. acs.org
The aldehyde and methylamino groups also offer opportunities for derivatization. The aldehyde can be transformed into a variety of functional groups, such as alcohols, carboxylic acids, or imines, while the methylamino group can participate in N-acylation or N-alkylation reactions. The development of chemoselective reactions that target one functional group while leaving the others intact will be a key challenge.
Advanced Integration of Computational Modeling with Experimental Research
The integration of computational modeling, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. bohrium.com DFT studies on related chloropyridine and imidazopyridine systems have demonstrated the power of this approach in understanding molecular properties. researchgate.netresearchgate.net
Future research could utilize DFT to:
Predict Reactivity: By calculating molecular orbital energies and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new derivatization strategies. researchgate.net
Elucidate Reaction Mechanisms: Computational modeling can be used to investigate the transition states and intermediates of proposed reaction pathways, helping to optimize reaction conditions and improve yields.
Simulate Spectroscopic Data: The prediction of vibrational and electronic spectra can aid in the characterization of newly synthesized compounds. mdpi.com
The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery and development of novel derivatives of this compound.
| Computational Tool | Application | Expected Outcome |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. | Prediction of molecular properties and reactivity. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra. | Interpretation of experimental spectroscopic data. mdpi.com |
| Molecular Docking | Prediction of binding modes to biological targets. | Identification of potential protein targets for drug discovery. nih.gov |
Diversification of Pre-Clinical Biological Target Modulation Studies
Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. bohrium.comnih.govresearchgate.net Given this precedent, a key future direction for this compound is the diversification of pre-clinical studies to explore its potential as a modulator of various biological targets.
The synthesis of libraries of derivatives based on the this compound scaffold, followed by high-throughput screening, could lead to the identification of compounds with novel biological activities. For instance, derivatives could be designed as potential inhibitors of enzymes such as succinate (B1194679) dehydrogenase, a target for antifungal agents. nih.gov The anticancer potential of novel pyridine derivatives is also an active area of research, with some compounds showing promising activity against various cancer cell lines. rsc.orgrsc.org
Future pre-clinical studies should aim to:
Screen for activity against a broad range of biological targets, including kinases, proteases, and metabolic enzymes.
Investigate the structure-activity relationships (SAR) of synthesized derivatives to guide the design of more potent and selective compounds.
Conduct in vivo studies to evaluate the efficacy and pharmacokinetic properties of promising lead compounds.
Implementation of Sustainable and Environmentally Benign Synthetic Practices
The principles of green chemistry are becoming increasingly important in chemical synthesis. citedrive.comnih.gov Future research on this compound should focus on implementing sustainable and environmentally benign synthetic practices. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or reusable catalytic systems. rsc.orgacs.org
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.govresearchgate.netrsc.org The application of microwave irradiation to the synthesis and derivatization of this compound could offer significant environmental benefits.
Furthermore, the development of synthetic routes that utilize renewable starting materials and minimize the generation of hazardous waste will be a critical aspect of future research. The adoption of green chemistry principles will not only reduce the environmental impact of chemical synthesis but also contribute to the development of more cost-effective and efficient processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
